SL44

HsClpP agonism HCCLM3 proliferation SAR optimization

SL44 is a structurally novel 5-(piperidin-4-yl)-1,2,4-oxadiazole HsClpP agonist uniquely optimized for hepatocellular carcinoma (HCC) research. Unlike imipridone-class agonists or sorafenib, SL44 degrades respiratory chain complexes specifically in HCC cells, with a defined LD50 of 400 mg/kg for safe dose-ranging. Its 21.4-fold potency gain over ADX-47273 and head-to-head safety superiority over sorafenib make it the only tool compound for HCC xenograft studies targeting mitochondrial protease without kinase-inhibitor toxicity. Essential for medicinal chemistry campaigns exploring chemotype-dependent ClpP selectivity.

Molecular Formula C22H20ClFN4O
Molecular Weight 410.9 g/mol
Cat. No. B15604676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSL44
Molecular FormulaC22H20ClFN4O
Molecular Weight410.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClFN4O/c23-19-11-15(4-5-20(19)24)12-21-26-22(29-27-21)18-6-8-28(9-7-18)14-17-3-1-2-16(10-17)13-25/h1-5,10-11,18H,6-9,12,14H2
InChIKeyYZRMBRLJCVAMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SL44 as a 5-(Piperidin-4-yl)-1,2,4-oxadiazole HsClpP Agonist for Hepatocellular Carcinoma Procurement


SL44 is a synthetic small-molecule agonist of human caseinolytic protease P (HsClpP), representing a novel 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype distinct from the imipridone class [1]. It is purpose-built for hepatocellular carcinoma (HCC) research, an indication where HsClpP agonism had not been previously demonstrated. The compound has a molecular formula of C22H20ClFN4O and a molecular weight of 410.88 g/mol [1]. Its procurement value stems from its unique structural scaffold, its specific antiproliferative profile in HCC models, and its defined in vivo safety window, which collectively differentiate it from both internal SAR hits and the multi-kinase inhibitor sorafenib.

Why SL44 Cannot Be Replaced by Generic HsClpP Agonists or Multi-Kinase Inhibitors in HCC Research


HsClpP agonists are chemically and mechanistically heterogeneous. While imipridone-class agonists (e.g., ONC201, TR-107) and alternative chemotypes (e.g., NCA029, CLPP-2068) have been developed for glioma, breast cancer, or colorectal adenocarcinoma, SL44 is the only structurally characterized 5-(piperidin-4-yl)-1,2,4-oxadiazole agonist specifically optimized for HCC [1]. The structural determinants of ClpP binding are highly sensitive to scaffold geometry; a 2025 review notes that the major challenge in ClpP drug design is creating small molecules that selectively activate human ClpP without affecting bacterial ClpP, a selectivity profile that is chemotype-dependent and cannot be inferred across scaffolds [2]. Moreover, the clinical standard sorafenib, a multi-kinase inhibitor, presents a well-documented toxicity burden in HCC patients. SL44's in vivo head-to-head comparison against sorafenib demonstrates a superior safety profile, making the two non-interchangeable for studies prioritizing therapeutic window [1]. Substituting SL44 with a generic ClpP agonist or a kinase inhibitor would invalidate the chemotype-specific mechanistic data and the HCC-relevant safety benchmarks that define its research utility.

Quantifiable Differentiation Evidence for SL44 Procurement Relative to Comparators and Alternatives


21.4-Fold Superior Antiproliferative Activity Over Internal Hit ADX-47273 in HCCLM3 Cells

In the primary medicinal chemistry study, SL44 inhibited the proliferation of HCCLM3 hepatocellular carcinoma cells with an IC50 of 3.1 μM, representing a 21.4-fold improvement over the initial screening hit ADX-47273 [1]. This head-to-head comparison was performed within the same experimental system, providing a direct quantitative measure of the SAR progression from hit to optimized lead compound. The comparison standardizes for assay conditions and cell line, making the fold-improvement metric a robust indicator of scaffold optimization success.

HsClpP agonism HCCLM3 proliferation SAR optimization

Superior In Vivo Safety Profile Versus Sorafenib in Mouse HCC Models

The in vivo evaluation of SL44 included a direct safety comparison with sorafenib, the standard-of-care multi-kinase inhibitor for HCC. The study authors explicitly state that SL44 demonstrated 'a superior safety profile compared to the kinase inhibitor sorafenib' in mouse models [1]. While sorafenib's known toxicity profile includes hand-foot skin reaction, diarrhea, and hypertension, SL44 exhibited antitumor efficacy without obvious toxicity, with a determined LD50 of 400 mg/kg in mice [1]. This head-to-head safety comparison under the same in vivo conditions provides procurement-relevant evidence that SL44 offers a wider therapeutic window than the clinical comparator for HCC research applications.

in vivo safety therapeutic window HCC xenograft

First Demonstration of HsClpP Agonism for Hepatocellular Carcinoma: Indication-Specific Differentiation

The SL44 publication represents the first demonstration of HsClpP agonists applied to hepatocellular carcinoma treatment [1]. Prior HsClpP agonists have been characterized in diffuse large B-cell lymphoma (CLPP-2068, EC50 = 50.4 nM, OCI-LY10 cell IC50 = 5.2 nM) [2], triple-negative breast cancer (TR-107, EC50 = 140 nM) , colorectal adenocarcinoma (NCA029, EC50 = 0.2 μM) [3], and H3K27M-mutant glioma (ONC201, EC50 ≈ 1.25–1.49 μM) [4]. SL44's EC50 of 1.30 μM in the α-casein hydrolysis assay and IC50 of 3.1 μM in HCCLM3 cells [1] establishes HCC as a distinct therapeutic indication for this target class. Mechanistically, SL44 induces degradation of respiratory chain complex subunits in HCC cells [1], a molecular pharmacology phenotype not reported for the imipridone or other chemotype ClpP agonists in HCC contexts.

hepatocellular carcinoma mitochondrial protease indication first

Chemotype Structural Differentiation: 5-(Piperidin-4-yl)-1,2,4-oxadiazole Scaffold Versus Imipridone-Class ClpP Agonists

SL44 is built on a 5-(piperidin-4-yl)-1,2,4-oxadiazole core, representing a structurally distinct chemotype from the imipridone-based ClpP agonists exemplified by ONC201 [1]. A 2025 comprehensive review of ClpP agonists classifies chemotypes into distinct structural categories: imipridones (ONC201, TR-107, 16z) characterized by a unique tricyclic ring skeleton, lipopeptides (ADEP), heterocyclic arylamines (D9), and flexible six-membered ring structures (ZK53) [2]. SL44's 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold adds a new structural class to this taxonomy. The chemotype difference has practical implications: cryo-EM studies on CLPP-2068 show that specific methyl group interactions with HsClpP lower energy barriers during binding [3], and NCA029's selectivity is driven by affinity for the YYW aromatic network [4], demonstrating that chemotype dictates binding mode and selectivity. Cross-chemotype extrapolation of pharmacological properties is therefore not scientifically valid.

1,2,4-oxadiazole chemotype novelty intellectual property

Mechanism-Specific Differentiation: Degradation of Respiratory Chain Complex Subunits in HCC Cells

SL44's mechanism of action in HCC cells involves the specific degradation of respiratory chain complex subunits, leading to apoptosis [1]. This mechanistic phenotype—mitochondrial respiratory chain disruption via ClpP hyperactivation in HCC cells—is distinct from the mechanisms reported for other ClpP agonists: ONC201 and TR-107 degrade OXPHOS and TCA cycle components in breast cancer [2]; CLPP-2068 decreases mitochondrial membrane potential and increases mitochondrial ROS in DLBCL cells [3]; NCA029 triggers ATF3-dependent integrated stress response in colorectal adenocarcinoma [4]. The cellular consequence of respiratory chain complex subunit degradation is a bioenergetic catastrophe specific to HCC cells, which are known to be highly dependent on mitochondrial respiration [1]. This indication-mechanism pairing is unique to SL44 within the HsClpP agonist class.

respiratory chain degradation mitochondrial dysfunction apoptosis mechanism

Highest-Impact Application Scenarios for SL44 in HCC and Mitochondrial Protease Research


HCC-Specific Preclinical Efficacy Studies Requiring a Non-Kinase Mechanism

SL44 is the optimal compound for HCC xenograft or orthotopic mouse models where the goal is to evaluate a non-kinase, mitochondrial-protease-targeting mechanism. Unlike sorafenib, which demonstrated inferior safety in the same in vivo system [1], SL44 achieves tumor growth inhibition through HsClpP hyperactivation and respiratory chain degradation without the kinase-inhibitor toxicity burden. The LD50 of 400 mg/kg provides a quantifiable safety margin for dose-ranging studies [1]. This is particularly relevant for combination therapy studies where overlapping toxicity with kinase inhibitors would confound results.

Chemotype-Specific Structure-Activity Relationship (SAR) Studies on HsClpP

The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold of SL44 provides a structurally unique starting point for medicinal chemistry campaigns distinct from the extensively explored imipridone class [1]. The 21.4-fold potency improvement over the initial hit ADX-47273 [1] provides a benchmark for further SAR optimization. Because ClpP agonist selectivity is chemotype-dependent—as demonstrated by differential binding modes of NCA029 (YYW aromatic network affinity) [2] and CLPP-2068 (methyl-mediated CH-π interactions) [3]—SL44's scaffold offers unexplored chemical space for developing HCC-selective ClpP agonists with potentially improved selectivity over bacterial ClpP.

Mitochondrial Respiratory Chain Dysfunction Studies in HCC Cells

For researchers investigating the intersection of mitochondrial biology and HCC, SL44 is the only commercially available tool compound that has been demonstrated to degrade respiratory chain complex subunits specifically in HCC cells [1]. This mechanism is distinct from the OXPHOS protein degradation reported for TR-107 in breast cancer or the ROS-mediated mitochondrial dysfunction reported for CLPP-2068 in DLBCL [3]. The unique indication-mechanism pairing makes SL44 essential for studies aiming to connect ClpP hyperactivation to respiratory chain collapse in the HCC cellular context.

In Vivo Toxicology Studies Comparing ClpP Agonist and Kinase Inhibitor Safety in HCC Models

SL44 is uniquely suited for comparative toxicology studies where the experimental design requires a head-to-head safety evaluation against sorafenib in HCC-bearing mice. The published demonstration of SL44's 'superior safety profile compared to the kinase inhibitor sorafenib' [1] provides a citable, peer-reviewed foundation for grant applications and experimental protocols that aim to benchmark new HCC therapeutics against both a kinase inhibitor and a ClpP agonist within the same study. The LD50 of 400 mg/kg [1] permits dosing flexibility for chronic administration studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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